7-(Bromomethyl)-2-methyl-6-oxaspiro[3.4]octane
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Overview
Description
7-(Bromomethyl)-2-methyl-6-oxaspiro[34]octane is a chemical compound with the molecular formula C9H15BrO It is a spiro compound, which means it contains a spirocyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-2-methyl-6-oxaspiro[3.4]octane typically involves the bromination of a precursor compound. One common method involves the reaction of 2-methyl-6-oxaspiro[3.4]octane with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(Bromomethyl)-2-methyl-6-oxaspiro[3.4]octane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
7-(Bromomethyl)-2-methyl-6-oxaspiro[3.4]octane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spiro compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)-2-methyl-6-oxaspiro[3.4]octane involves its reactivity due to the presence of the bromomethyl group. This group is highly reactive and can undergo nucleophilic substitution reactions, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
7-(Bromomethyl)-6-oxaspiro[3.4]octane: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-6-oxaspiro[3.4]octane: Similar structure but lacks the bromomethyl group.
7-(Chloromethyl)-2-methyl-6-oxaspiro[3.4]octane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness
7-(Bromomethyl)-2-methyl-6-oxaspiro[3The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
Molecular Formula |
C9H15BrO |
---|---|
Molecular Weight |
219.12 g/mol |
IUPAC Name |
7-(bromomethyl)-2-methyl-6-oxaspiro[3.4]octane |
InChI |
InChI=1S/C9H15BrO/c1-7-2-9(3-7)4-8(5-10)11-6-9/h7-8H,2-6H2,1H3 |
InChI Key |
OFGPYXACYGFLMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1)CC(OC2)CBr |
Origin of Product |
United States |
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